molecular formula C57H104O6 B15143827 Glyceryl-d5 trioleate

Glyceryl-d5 trioleate

Cat. No.: B15143827
M. Wt: 890.5 g/mol
InChI Key: PHYFQTYBJUILEZ-JXYOTKSRSA-N
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Description

Triolein-d5 is a deuterium-labeled version of Triolein, a symmetrical triacylglycerol. It is composed of glycerol esterified with three oleic acid molecules, where the hydrogen atoms are replaced with deuterium. This compound is known for its strong antioxidant and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triolein-d5 can be synthesized through enzymatic esterification. The process involves the reaction of glycerol with oleic acid in the presence of a lipase enzyme, such as Novozym 435. The optimal conditions for this reaction include a temperature of 100°C, a residual pressure of 0.9 kPa, an enzyme dosage of 6%, and a molar ratio of glycerol to oleic acid of 1:3. The reaction typically takes about 8 hours .

Industrial Production Methods: In an industrial setting, Triolein-d5 can be produced using a similar enzymatic esterification process. The crude product is then purified using silica gel column chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Triolein-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Hydroperoxides and other oxidation products.

    Reduction: Glycerol and oleic acid.

    Substitution: Glycerol and oleic acid.

Scientific Research Applications

Triolein-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in various chemical reactions.

    Biology: Employed in studies involving lipid metabolism and the role of triacylglycerols in biological systems.

    Medicine: Investigated for its potential therapeutic effects due to its antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of biodiesel and other biofuels

Mechanism of Action

Triolein-d5 exerts its effects primarily through its antioxidant and anti-inflammatory properties. It reduces the upregulation of matrix metalloproteinase-1 (MMP-1) in dermal fibroblasts, which is induced by reactive oxygen species produced in UVB-irradiated keratinocytes. This action helps in mitigating oxidative stress and inflammation .

Comparison with Similar Compounds

    Trilinolein: Another triacylglycerol with linoleic acid instead of oleic acid.

    Tristearin: A triacylglycerol with stearic acid.

Comparison:

Triolein-d5 stands out due to its deuterium labeling, which enhances its stability and makes it a valuable tool in scientific research.

Properties

Molecular Formula

C57H104O6

Molecular Weight

890.5 g/mol

IUPAC Name

[1,1,2,3,3-pentadeuterio-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i52D2,53D2,54D

InChI Key

PHYFQTYBJUILEZ-JXYOTKSRSA-N

Isomeric SMILES

[2H]C(OC(=O)CCCCCCC/C=C\CCCCCCCC)(C(OC(=O)CCCCCCC/C=C\CCCCCCCC)(C(OC(=O)CCCCCCC/C=C\CCCCCCCC)([2H])[2H])[2H])[2H]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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